molecular formula C19H24FN5O4S B2984957 2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021248-34-9

2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2984957
CAS No.: 1021248-34-9
M. Wt: 437.49
InChI Key: QXYBJZSBRQYGLA-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic small molecule with a molecular formula of C20H25FN4O4S and an average molecular mass of 436.502 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly due to its structural features which are commonly associated with biologically active molecules. The chemical structure incorporates a pyrimidine and piperazine moiety, a combination frequently explored in the development of protein kinase inhibitors . Piperazine-containing structures are widely investigated for their antimicrobial and anticancer potential, as evidenced by studies on similar molecular scaffolds . Furthermore, the acetamide linker and fluorophenoxy group in its structure are recognized pharmacophoric elements found in compounds screened for various pharmacological activities . Researchers can utilize this chemical as a key intermediate or a building block in synthetic chemistry, or as a lead compound for the development of novel therapeutic agents. It is also a valuable candidate for high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O4S/c20-16-5-1-2-6-17(16)29-15-18(26)21-9-4-14-30(27,28)25-12-10-24(11-13-25)19-22-7-3-8-23-19/h1-3,5-8H,4,9-15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYBJZSBRQYGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a novel chemical entity that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The structure of the compound features a fluorophenoxy moiety linked to a piperazine sulfonamide, which is known to influence its interaction with biological targets. The presence of the pyrimidine ring enhances its binding affinity to specific receptors, potentially modulating various signaling pathways.

Antimicrobial Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown promising activity against Mycobacterium tuberculosis and other pathogens. The biological activity often correlates with the presence of electron-withdrawing groups, such as fluorine, which can enhance the compound's reactivity and binding affinity to bacterial targets .

Anticonvulsant Activity

Research has demonstrated that related compounds exhibit anticonvulsant properties in animal models. For example, certain piperazine derivatives have been evaluated for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). These studies suggest that modifications in the piperazine structure can lead to varying degrees of anticonvulsant activity, with some derivatives showing significant protective effects at specific dosages .

Case Studies

  • Antitubercular Activity
    A study involving the synthesis and evaluation of various piperazine-based compounds revealed that several derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most active compounds were further evaluated for cytotoxicity on human embryonic kidney cells, demonstrating a favorable safety profile .
  • Anticonvulsant Screening
    In an anticonvulsant study, several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their activity against MES-induced seizures. Notably, certain compounds provided significant protection at doses of 100 mg/kg and 300 mg/kg, indicating their potential as therapeutic agents for epilepsy .

Data Tables

Biological ActivityCompound StructureIC50/Effective DoseReference
AntitubercularPiperazine Derivative1.35 - 2.18 μM
AnticonvulsantN-phenyl Derivative100 - 300 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Fluorinated Aryl Groups
Compound Name Fluorine Substitution Aryl Group Type Molecular Weight Key Structural Differences
2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide (Target) 2-F on phenoxy Phenoxy Not provided Reference compound
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide (CAS 1021248-25-8) None Phenoxy Not provided Lacks fluorine on phenoxy group
2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-28-9) 4-F on phenyl Phenyl 423.5 Fluorophenyl instead of fluorophenoxy; ethyl linker

Implications :

  • Fluorine at the 2-position of phenoxy (target compound) may improve metabolic stability compared to non-fluorinated analogs .
  • 4-fluorophenyl substitution (CAS 897618-28-9) reduces steric hindrance but may alter target selectivity .
Piperazine and Linker Modifications
Compound Name Piperazine Substituent Linker Length Molecular Formula Notable Features
Target Compound Pyrimidin-2-yl Propyl Not provided Optimized for sulfonamide-piperazine interactions
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide 4-Methylpiperazine, pyridine Propyl Not provided Dual piperazine-pyridine pharmacophore
2-(3,4-dichlorophenyl)-N-methyl-N-[3-[methyl(3-pyrrolidin-1-ylpropyl)amino]propyl]acetamide Pyrrolidine Propyl C22H30Cl2N3O Chlorophenyl group; pyrrolidine instead of piperazine


Implications :

  • Pyrimidin-2-yl on piperazine (target compound) may enhance kinase binding compared to methylpiperazine or pyrrolidine analogs .
  • Pyrrolidine-containing analogs (e.g., from ) exhibit distinct pharmacokinetic profiles due to reduced basicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 897618-28-9 CAS 1021117-10-1
Molecular Formula Not provided C20H23F2N3O3S C20H22F2N4O3S (analog with 4-F phenyl)
LogP (Predicted) ~3.5 (estimated) 3.1 3.3
Hydrogen Bond Acceptors 7 6 7
Rotatable Bonds 8 9 8

Key Observations :

  • The target compound’s fluorophenoxy group increases logP compared to non-fluorinated analogs, favoring membrane permeability.
  • CAS 1021117-10-1 (4-fluorophenyl analog) shows similar rotatable bonds, suggesting comparable conformational flexibility .

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